

Spectroscopic Profile of [4-(Morpholinomethyl)phenyl]methanol: A Technical Guide

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Compound of Interest

	[4-(Morpholinomethyl)phenyl]methanol
Compound Name:	(Morpholinomethyl)phenyl]methanol
Cat. No.:	B1273741

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **[4-(Morpholinomethyl)phenyl]methanol**. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this document presents a predicted spectroscopic profile based on the analysis of its constituent chemical moieties: a para-substituted benzyl alcohol and a morpholine ring. This guide is intended to assist researchers in the identification and characterization of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **[4-(Morpholinomethyl)phenyl]methanol**. These predictions are derived from established chemical shift ranges, characteristic infrared absorption frequencies, and known fragmentation patterns of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **[4-(Morpholinomethyl)phenyl]methanol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.3	d	2H	Ar-H (ortho to CH_2OH)
~ 7.2	d	2H	Ar-H (ortho to CH_2N)
~ 4.6	s	2H	$-\text{CH}_2\text{OH}$
~ 3.7	t	4H	$\text{O}(\text{CH}_2)_2$
~ 3.5	s	2H	Ar- $\text{CH}_2\text{-N}$
~ 2.5	t	4H	$\text{N}(\text{CH}_2)_2$
Variable	br s	1H	-OH

Table 2: Predicted ^{13}C NMR Spectral Data for **[4-(Morpholinomethyl)phenyl]methanol**

Chemical Shift (δ , ppm)	Assignment
~ 140	Ar-C (quaternary, attached to CH_2OH)
~ 135	Ar-C (quaternary, attached to CH_2N)
~ 129	Ar-CH (ortho to CH_2OH)
~ 128	Ar-CH (ortho to CH_2N)
~ 67	$\text{O}(\text{CH}_2)_2$
~ 65	$-\text{CH}_2\text{OH}$
~ 63	Ar- $\text{CH}_2\text{-N}$
~ 54	$\text{N}(\text{CH}_2)_2$

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **[4-(Morpholinomethyl)phenyl]methanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad, Strong	O-H stretch (alcohol)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2800	Medium to Strong	Aliphatic C-H stretch (CH ₂ groups)
1610, 1500	Medium to Weak	Aromatic C=C stretch
1450	Medium	CH ₂ bend
1120 - 1085	Strong	C-O stretch (ether in morpholine ring)
1050 - 1000	Strong	C-O stretch (primary alcohol)
850 - 800	Strong	para-disubstituted benzene C-H bend (out-of-plane)

Mass Spectrometry (MS)

The predicted monoisotopic mass of **[4-(Morpholinomethyl)phenyl]methanol** (C₁₂H₁₇NO₂) is 207.1259 g/mol. The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) under appropriate ionization conditions.

Table 4: Predicted Key Fragment Ions in Mass Spectrometry for **[4-(Morpholinomethyl)phenyl]methanol**

m/z	Proposed Fragment Ion
207	[M] ⁺ (Molecular Ion)
190	[M - OH] ⁺
178	[M - CH ₂ OH] ⁺
100	[C ₅ H ₁₀ NO] ⁺ (Morpholinomethyl cation)
86	[C ₄ H ₈ N] ⁺ (Fragment from morpholine ring)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

- Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press it into a thin, transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal. If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be prepared on a salt plate (e.g., NaCl).
- Spectrum Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr for the pellet method) should be recorded and subtracted from the sample spectrum.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables to assign them to specific functional groups.[1]

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. Alternatively, direct infusion via a syringe pump can be used for Electrospray Ionization (ESI) or other soft ionization techniques.
- Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, which can be useful for structural elucidation. "Soft" ionization techniques like ESI or Chemical Ionization (CI) are more likely to yield a prominent molecular ion peak.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Spectrum Generation: Detect the ions and generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.[4]

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical pathway for structure elucidation.

Workflow for Spectroscopic Analysis of an Organic Compound

Sample Preparation

Synthesis & Purification of
[4-(Morpholinomethyl)phenyl]methanol

Sample Sample Sample

Spectroscopic Analysis

NMR Spectroscopy
(^1H , ^{13}C)

IR Spectroscopy

Mass Spectrometry

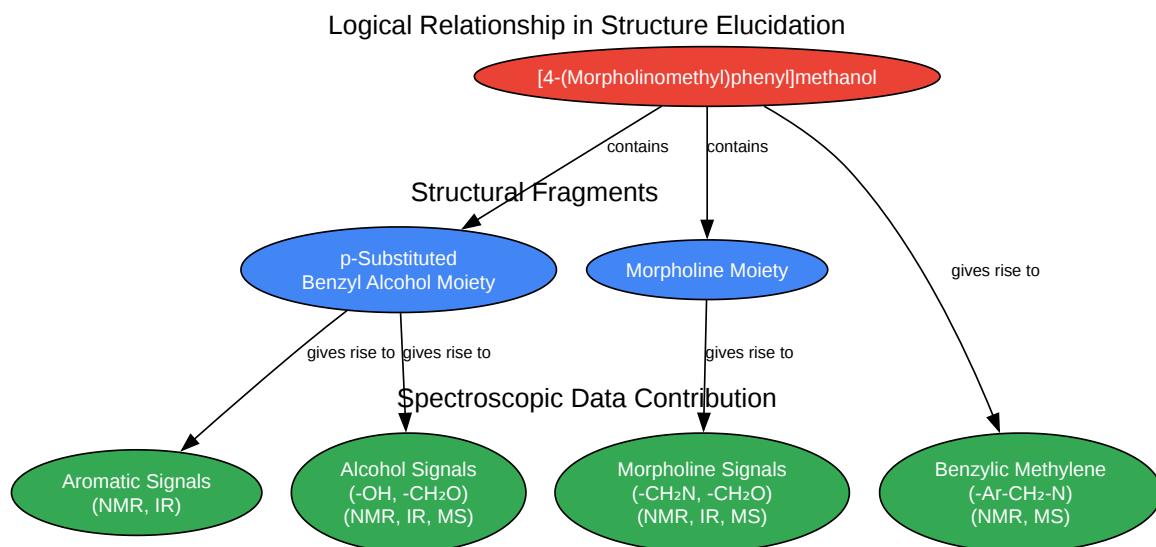
Structure Elucidation

Integration of
Spectroscopic Data

Structure Confirmation

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Caption: General workflow for the spectroscopic analysis and structural confirmation of **[4-(Morpholinomethyl)phenyl]methanol**.



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Caption: Logical relationship between the structural components of the molecule and their expected spectroscopic signatures.

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